Epiblastine A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'Epiblastine A est une nouvelle petite molécule qui a suscité un intérêt considérable dans le domaine de la recherche sur les cellules souches. Elle est connue pour sa capacité à induire la reprogrammation des cellules souches de l'épiblaste en cellules souches embryonnaires en inhibant la caséine kinase 1 . Ce composé a montré une activité de reprogrammation élevée, ce qui en fait un outil précieux pour étudier la pluripotence et la biologie des cellules souches .

Applications De Recherche Scientifique

Epiblastin A has a wide range of applications in scientific research:

Chemistry: Used as a tool to study kinase inhibition and develop new inhibitors.

Industry: Could be used in the development of new drugs targeting casein kinase 1 and related pathways.

Mécanisme D'action

Epiblastin A exerts its effects by inhibiting casein kinase 1, a key regulator in various cellular processes. It binds to the ATP-binding site of the kinase, preventing its activity and leading to the reprogramming of epiblast stem cells into embryonic stem cells . This inhibition disrupts the kinase’s role in maintaining the differentiated state of the cells, allowing them to revert to a pluripotent state .

Similar Compounds:

Triamterene: An initial hit in the phenotypic screen that led to the development of Epiblastin A.

TG100-115: A derivative of triamterene, known for inhibiting phosphatidylinositol 3-kinases.

Uniqueness of Epiblastin A: Epiblastin A stands out due to its high reprogramming activity and specificity for casein kinase 1. Unlike other compounds, it efficiently converts epiblast stem cells into embryonic stem cells, making it a powerful tool for studying pluripotency and stem cell biology .

Analyse Biochimique

Biochemical Properties

Epiblastin A plays a crucial role in biochemical reactions, particularly in the reprogramming of epiblast stem cells into embryonic stem cells . It interacts with various enzymes and proteins, most notably casein kinase 1 (CK1), which it inhibits . The nature of these interactions is primarily inhibitory, leading to significant changes in cellular processes .

Cellular Effects

Epiblastin A has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it efficiently converts epiblast stem cells into embryonic stem cells by inhibiting CK1 .

Molecular Mechanism

The mechanism of action of Epiblastin A is primarily through the inhibition of CK1 . It exerts its effects at the molecular level by binding to CK1, leading to enzyme inhibition . This interaction results in changes in gene expression, contributing to the reprogramming of epiblast stem cells into embryonic stem cells .

Temporal Effects in Laboratory Settings

The effects of Epiblastin A change over time in laboratory settings

Dosage Effects in Animal Models

The effects of Epiblastin A vary with different dosages in animal models

Metabolic Pathways

Epiblastin A is involved in several metabolic pathways, interacting with various enzymes and cofactors

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'Epiblastine A peut être synthétisée par une approche de développement de composé basée sur la structure. L'une des voies de synthèse implique la réaction de l'acétonitrile (3-chlorophényl) avec du carbonate de césium dans le tétrahydrofurane à 65 °C pendant 3 heures . Cette méthode permet la substitution de groupes alkoxy en position C4 du composé .

Méthodes de production industrielle : Bien que les méthodes spécifiques de production industrielle de l'this compound ne soient pas largement documentées, la synthèse implique généralement des techniques et des réactifs de chimie organique standard. L'extensibilité de la synthèse dépendrait de l'optimisation des conditions de réaction et de la garantie de la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : L'Epiblastine A subit principalement des réactions d'inhibition, ciblant spécifiquement la caséine kinase 1. Elle agit comme un inhibiteur compétitif de l'ATP, se liant à la kinase et empêchant son activité .

Réactifs et conditions courants :

Réactifs : Acétonitrile (3-chlorophényl), carbonate de césium, tétrahydrofurane.

Conditions : 65 °C pendant 3 heures.

Principaux produits : Le principal produit de la synthèse est l'this compound elle-même, qui peut être modifiée davantage pour créer des dérivés avec différents substituants à des positions spécifiques .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition des kinases et développer de nouveaux inhibiteurs.

Mécanisme d'action

L'this compound exerce ses effets en inhibant la caséine kinase 1, un régulateur clé de divers processus cellulaires. Elle se lie au site de liaison de l'ATP de la kinase, empêchant son activité et conduisant à la reprogrammation des cellules souches de l'épiblaste en cellules souches embryonnaires . Cette inhibition perturbe le rôle de la kinase dans le maintien de l'état différencié des cellules, leur permettant de revenir à un état pluripotent .

Composés similaires :

Triamtérène : Un premier succès dans le criblage phénotypique qui a conduit au développement de l'this compound.

TG100-115 : Un dérivé du triamtérène, connu pour inhiber les phosphatidylinositol 3-kinases.

Unicité de l'this compound : L'this compound se distingue par son activité de reprogrammation élevée et sa spécificité pour la caséine kinase 1. Contrairement à d'autres composés, elle convertit efficacement les cellules souches de l'épiblaste en cellules souches embryonnaires, ce qui en fait un outil puissant pour étudier la pluripotence et la biologie des cellules souches .

Propriétés

IUPAC Name |

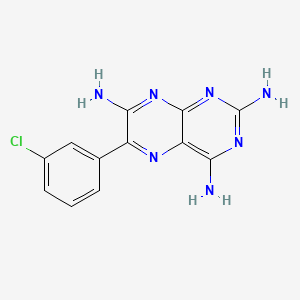

6-(3-chlorophenyl)pteridine-2,4,7-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNKKZSRANLVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary molecular target of Epiblastin A and how does its inhibition affect colorectal cancer cells?

A1: Epiblastin A is an adenosine triphosphate (ATP)-competitive inhibitor of casein kinase 1α (CK1α) [, ]. Studies show that Epiblastin A selectively inhibits CK1α in colorectal cancer (CRC) cells, leading to a significant decrease in cell viability and proliferation, while exhibiting minimal effects on non-tumor colorectal cells [].

Q2: How does Epiblastin A's effect on CK1α translate to potential benefits for colorectal cancer patients?

A2: High CK1α expression in CRC cells is linked to a poorer 5-year overall survival rate in patients []. Preclinical studies using patient-derived xenograft (PDX) and tumor xenograft mice models demonstrate that Epiblastin A significantly shrinks tumor volume and weight in a CK1α-dependent manner []. This suggests that targeting CK1α with Epiblastin A could offer a new therapeutic avenue for CRC treatment.

Q3: Besides colorectal cancer, are there other potential applications for Epiblastin A?

A3: Interestingly, Epiblastin A has shown promise in stem cell research. It can reprogram mouse epiblast stem cells (EpiSCs) into cells resembling embryonic stem cells (cESCs) by inhibiting casein kinases 1 (CK1) α/δ []. This reprogramming ability opens exciting possibilities for future applications in regenerative medicine and disease modeling.

Q4: What is known about the relationship between the structure of Epiblastin A and its activity?

A4: While the provided research doesn't delve deep into Epiblastin A's structure-activity relationship (SAR), it highlights the importance of its interaction with the kinase domain of CK1α [, ]. Further research exploring structural modifications and their impact on activity, potency, and selectivity towards different CK1 isoforms could optimize its therapeutic potential.

Q5: Has Epiblastin A been tested in humans, and if so, what are the findings?

A5: The provided research focuses on in vitro and in vivo preclinical studies. While these findings are promising, further research, including clinical trials, is needed to determine the efficacy and safety of Epiblastin A in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B607270.png)

![N-(Furan-2-Ylmethyl)-8-(4-Methylsulfonylphenyl)-[1,2,4]triazolo[4,3-C]pyrimidin-5-Amine](/img/structure/B607271.png)

![Methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B607280.png)